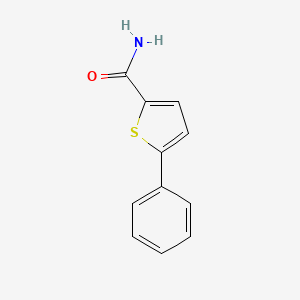5-Phenylthiophene-2-carboxamide
CAS No.: 62404-14-2
Cat. No.: VC18761028
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62404-14-2 |
|---|---|
| Molecular Formula | C11H9NOS |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 5-phenylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |
| Standard InChI Key | OYSOOLCZEMWVQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
5-Phenylthiophene-2-carboxamide features a thiophene ring substituted with a phenyl group at the 5-position and a carboxamide moiety (-CONH2) at the 2-position. This arrangement confers distinct electronic and steric properties, which influence its reactivity and interactions with biological targets.
Molecular and Electronic Characteristics
Density functional theory (DFT) studies on analogous thiophene-2-carboxamide derivatives reveal that substituents significantly modulate the HOMO-LUMO energy gap (ΔE<sub>H-L</sub>), a critical determinant of chemical reactivity . For example, amino-substituted derivatives exhibit larger ΔE<sub>H-L</sub> values (~4.5 eV) compared to methyl-substituted analogs (~3.8 eV) . While direct DFT data for 5-phenylthiophene-2-carboxamide remains limited, computational models suggest that the electron-withdrawing carboxamide group and electron-donating phenyl substituent create a polarized electronic environment, potentially enhancing intermolecular interactions .
Physicochemical Parameters
Although experimental data for 5-phenylthiophene-2-carboxamide is sparse, structurally related compounds provide insights:
The phenyl group increases lipophilicity (LogP ~3.38), suggesting improved membrane permeability compared to simpler derivatives .
Synthetic Methodologies
Mechanistic Pathway:
-
Nucleophilic attack: Thiolate ion attacks the α-carbon of 2-chloroacetamide.
-
Cyclization: Intramolecular attack forms the thiophene ring.
-
Aromatization: Elimination of water yields the final product .
Alternative Approaches
Suzuki-Miyaura cross-coupling represents another viable route, where a phenylboronic acid reacts with a halogenated thiophene-2-carboxamide precursor. This method is widely used for introducing aryl groups to heterocycles but requires optimization of palladium catalysts and bases .
Biological Activities and Mechanisms
Antibacterial Efficacy
Thiophene-2-carboxamides exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens. In a recent study, amino-substituted derivatives demonstrated inhibition indices of 83.3% (Staphylococcus aureus) and 86.9% (Pseudomonas aeruginosa), surpassing ampicillin in efficacy . The proposed mechanism involves:
-
Disruption of bacterial cell membrane integrity
-
Inhibition of penicillin-binding proteins (PBPs) via covalent modification
Anticancer Activity
While 5-phenylthiophene-2-carboxamide-specific data is unavailable, related compounds induce apoptosis in cancer cells via:
-
Caspase-3/7 activation (1.8-fold increase vs. controls)
Applications in Drug Development and Materials Science
Pharmaceutical Candidates
Thiophene-2-carboxamides serve as lead compounds for:
-
Anticoagulants: Rivaroxaban analogs targeting Factor Xa (IC<sub>50</sub> = 0.7 nM)
-
Anticonvulsants: BALB/c mouse models show 70% seizure reduction at 30 mg/kg
Material Science Innovations
The extended π-conjugation in 5-phenyl derivatives enhances charge transport properties, making them suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume